3-Methyl-5-benzylidenerhodanine
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Overview
Description
3-Methyl-5-benzylidenerhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by a thiazolidine ring with a benzylidene group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-benzylidenerhodanine typically involves the Knoevenagel condensation reaction between rhodanine and an aromatic aldehyde. One common method uses 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which proceeds smoothly at room temperature to afford high yields . Another method involves the reaction of crystalline desmotropic forms of 5-benzylidenerhodanine with gaseous diazomethane, resulting in both N and S methylation of the ambident triad .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation, solvent-free methods, and the use of ionic liquids have been employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-benzylidenerhodanine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzylidene group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for methylation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include methylated derivatives, benzoic acid derivatives, and various substituted thiazolidine compounds. These products can exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-5-benzylidenerhodanine involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against acetylcholinesterase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of acetylcholine . Similarly, its activity against 15-lipoxygenase involves the inhibition of the enzyme’s catalytic function, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-Methyl-5-benzylidenerhodanine can be compared with other rhodanine derivatives and thiazolidinedione-based compounds:
Rhodanine Derivatives: Compounds like 5-benzylidenerhodanine and its analogs share similar structural features but differ in their substituents, leading to variations in biological activity.
Thiazolidinedione-Based Compounds: These compounds, such as ciglitazone and pioglitazone, are known for their antidiabetic and anticancer activities.
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactions, potential applications in various fields, and unique mechanism of action. Its comparison with similar compounds highlights its distinct properties and potential for further research and development.
Properties
IUPAC Name |
5-benzylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-12-10(13)9(15-11(12)14)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHJLDAXAFZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5178-04-1 |
Source
|
Record name | 3-Methyl-5-(phenylmethylene)-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5178-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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